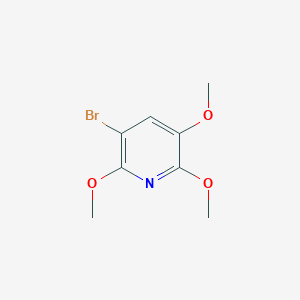

3-bromo-2,5,6-trimethoxyPyridine

Description

Significance of Pyridine (B92270) Derivatives in Advanced Organic Synthesis

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in organic chemistry. Its derivatives are found in numerous natural products, pharmaceuticals, and functional materials. The nitrogen atom in the pyridine ring imparts distinct reactivity patterns compared to its carbocyclic analog, benzene. It renders the ring electron-deficient, influencing its susceptibility to both electrophilic and nucleophilic attack. This electronic nature, combined with the ability to functionalize various positions on the ring, makes pyridine derivatives highly versatile synthons. They serve as key intermediates in the construction of a diverse range of complex molecules, including agrochemicals and ligands for metal-catalyzed reactions. nih.gov The introduction of various substituents onto the pyridine core allows for the fine-tuning of its steric and electronic properties, a critical aspect in the rational design of new chemical entities. beilstein-journals.org

Role of Halogenated Pyridines as Precursors in Cross-Coupling Reactions

Halogenated pyridines are another crucial class of pyridine derivatives, serving as versatile precursors in a multitude of chemical transformations, most notably in metal-catalyzed cross-coupling reactions. wikipedia.org The carbon-halogen bond provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, which were recognized with the 2010 Nobel Prize in Chemistry, heavily rely on organohalides, including brominated pyridines, as electrophilic partners. wikipedia.org The bromine atom, in particular, offers a good balance of reactivity and stability, making bromopyridines widely used substrates in these powerful bond-forming methodologies. sci-hub.se The ability to selectively introduce a bromine atom at a specific position on the pyridine ring is a key strategy for the regiocontrolled elaboration of complex pyridine-containing molecules. nih.gov

Contextualization of 3-Bromo-2,5,6-trimethoxypyridine within Pyridine Heterocycle Research

Within the broader context of pyridine chemistry, This compound emerges as a highly functionalized and synthetically promising building block. This compound uniquely combines the features of both a polyalkoxypyridine and a brominated pyridine. The three methoxy (B1213986) groups at positions 2, 5, and 6 are expected to significantly influence the electronic properties of the pyridine ring, while the bromine atom at position 3 provides a key reactive site for cross-coupling reactions and other transformations. The specific arrangement of these substituents—an electron-withdrawing halogen ortho to two electron-donating methoxy groups and para to another—creates a unique electronic environment that can be exploited for selective chemical modifications. This intricate substitution pattern makes this compound a valuable intermediate for the synthesis of complex, highly substituted pyridine derivatives that might be difficult to access through other synthetic routes.

Interactive Data Table: Properties of Related Compounds

To better understand the chemical space around this compound, the following table summarizes key properties of related pyridine derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| 3-Bromo-2-methoxypyridine | 13472-59-8 | C6H6BrNO | 188.02 | Liquid |

| 2-Bromo-3-methoxypyridine | 24100-18-3 | C6H6BrNO | 188.02 | - |

| 3-Bromo-2-methylpyridine | 38749-79-0 | C6H6BrN | 172.02 | Oil |

| 3-Bromo-2-chloro-6-methylpyridine | 185017-72-5 | C6H5BrClN | 206.47 | Solid |

| 3-bromo-2-(trifluoromethoxy)pyridine | - | C6H3BrF3NO | - | - |

| Methyl 6-bromo-3-methoxypicolinate | 945954-94-9 | C8H8BrNO3 | 246.06 | - |

| 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine | 126728-58-3 | C7H5BrF3NO | - | - |

| 3-bromo-2,4,6-trimethylpyridine | 23079-73-4 | C8H10BrN | 200.079 | - |

| 5-Bromo-2,4,6-trimethylpyridin-3-ol | 1823879-46-4 | C8H10BrNO | 216.07 | - |

| 2,3,6-Trimethylpyridine | 1462-84-6 | C8H11N | 121.18 | Liquid |

| 3-Bromo-2,6-piperidinedione | - | - | - | - |

| 3-bromo-2-(chloromethyl)-6-methylpyridine | 2344679-29-2 | - | - | - |

| 3-Bromo-2-methyl-6-nitroaniline | 860751-71-9 | C7H7BrN2O2 | 231.05 | - |

| Bis(2,4,6-trimethylpyridine) bromine(i) hexafluorophosphate (B91526) | - | - | - | Solid |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,5,6-trimethoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO3/c1-11-6-4-5(9)7(12-2)10-8(6)13-3/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPQUZSDSNSMDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1OC)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Pathways of 3 Bromo 2,5,6 Trimethoxypyridine

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C3 position of 3-bromo-2,5,6-trimethoxypyridine serves as a versatile handle for the formation of new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. youtube.comlibretexts.org For this compound, this reaction allows for the introduction of a variety of aryl and alkyl groups at the C3 position.

The general scheme for the Suzuki-Miyaura coupling of this compound involves its reaction with an organoboronic acid or ester. The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. A base is required to facilitate the transmetalation step in the catalytic cycle. youtube.com The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield. youtube.comnih.gov

Detailed research findings have demonstrated the successful application of Suzuki-Miyaura coupling to various brominated pyridines. For instance, studies on polysubstituted bromopyridines have shown that the reaction proceeds with good to excellent yields, allowing for the synthesis of complex aryl- and vinyl-substituted pyridines. nih.govbeilstein-journals.org While specific examples for this compound are not extensively documented in readily available literature, the principles established for other substituted bromopyridines are applicable. researchgate.netmdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | mdpi.com |

| Pd(OAc)₂ | XPhos | K₃PO₄ | THF | 50 | up to 99 | beilstein-journals.org |

| Pd₂(dba)₃ | (t-Bu)₂PNP(i-BuNCH₂CH₂)₃N | NaOtBu | Toluene | RT | High | organic-chemistry.org |

| Pd/C | - | TBAF·3H₂O | Toluene | Reflux | Good to Excellent | rsc.org |

This table presents a selection of conditions reported for Suzuki-Miyaura couplings of various bromopyridine substrates, illustrating the range of applicable reagents and conditions.

The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.org This reaction is catalyzed by palladium complexes, often in the presence of a sterically hindered phosphine (B1218219) ligand and a strong base. researchgate.net For this compound, this pathway allows for the introduction of a wide range of primary and secondary amines at the C3 position.

The development of various generations of catalyst systems has significantly expanded the scope of the Buchwald-Hartwig amination, making it applicable to a broad array of substrates under milder conditions. wikipedia.org The reaction of 2-bromopyridines with volatile amines has been successfully carried out in sealed tubes, providing an efficient route to secondary and tertiary aminopyridines. researchgate.net

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Aryl Halides

| Palladium Precatalyst | Ligand | Base | Solvent | Typical Substrates | Reference |

|---|---|---|---|---|---|

| [Pd₂(dba)₃] | (±)-BINAP | NaOBuᵗ | Toluene | Primary and secondary amines | chemspider.com |

| Pd(OAc)₂ | XPhos | t-BuONa | Toluene | Aromatic and heterocyclic amines | nih.gov |

| [Pd(allyl)Cl]₂ | TrixiePhos | t-BuOLi | Toluene | Carbazole | nih.gov |

| Pd(OAc)₂ | dppp | NaOBuᵗ | Toluene | Volatile amines | researchgate.net |

This table showcases various catalyst systems that have been effectively used in the Buchwald-Hartwig amination of aryl halides, including bromopyridines.

The Sonogashira coupling reaction provides a direct method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org For this compound, this reaction enables the introduction of an alkynyl group at the C3 position, leading to the synthesis of valuable building blocks.

The reaction is known for its mild conditions, often being carried out at room temperature, and its tolerance of a wide range of functional groups. wikipedia.orgsoton.ac.uk Studies on bromocyanofluoro pyridines have shown that Sonogashira coupling can be effectively used to introduce various terminal alkynes, even in the presence of other reactive functional groups. soton.ac.uk While copper-free versions of the Sonogashira reaction have been developed, the traditional palladium/copper system remains widely used. libretexts.org

Table 3: Conditions for Sonogashira Coupling of Bromopyridines

| Catalyst | Co-catalyst | Base | Solvent | Temperature | Substrates | Reference |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | Terminal Alkynes | soton.ac.uk |

| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | Toluene | 50°C | Terminal Alkynes | researchgate.net |

| Pd(OAc)₂/Ligand | - | Cs₂CO₃ | Toluene | 100°C | Terminal Alkynes | libretexts.org |

This table provides examples of reaction conditions for the Sonogashira coupling of various bromopyridine derivatives.

In the cross-coupling reactions of substituted bromopyridines, both stereochemistry and regiochemistry are critical factors that determine the structure of the final product.

Regioselectivity in polysubstituted pyridines is influenced by both electronic and steric factors. acs.org In polyhalogenated pyridines, the site of the first cross-coupling reaction is often determined by the relative bond dissociation energies (BDEs) of the carbon-halogen bonds and the interaction between the heterocycle's LUMO and the palladium catalyst's HOMO. acs.org For instance, in di- or tri-brominated pyridines, the substitution generally occurs at the most electron-deficient position or the position with the weakest C-Br bond. beilstein-journals.orgnih.gov The presence of activating or deactivating groups on the pyridine (B92270) ring can further direct the regioselectivity of the coupling reaction. acs.orgnih.gov

Stereochemistry becomes a significant consideration when chiral reactants are involved, such as in asymmetric Suzuki-Miyaura couplings. The use of chiral ligands on the palladium catalyst can induce enantioselectivity, leading to the formation of chiral biaryl compounds. beilstein-journals.org For example, the coupling of a prochiral bromopyridine with a boronic acid using a chiral palladium complex can result in a product with high enantiomeric excess. beilstein-journals.org Furthermore, in reactions involving enantioenriched nucleophiles, the stereochemistry of the starting material can be transferred to the product with either retention or inversion of configuration, depending on the reaction mechanism and the nature of the catalyst system. nih.gov The stereochemical outcome of Suzuki couplings on acyclic systems has been shown to proceed with retention of the initial stereochemistry of the vinyl halide. richmond.edu

Functional Group Transformations on Methoxy (B1213986) Moieties

The methoxy groups of this compound offer additional opportunities for chemical modification, most notably through demethylation to reveal hydroxyl groups.

The selective removal of methyl groups from methoxy-substituted aromatic rings is a common transformation in organic synthesis. wikipedia.org This process, known as demethylation, converts the methoxy ether into a hydroxyl group. wikipedia.org In the context of this compound, selective demethylation could potentially provide access to various brominated hydroxypyridines, which are themselves valuable synthetic intermediates.

The regioselectivity of demethylation in polymethoxylated pyridines can be challenging to control. The reactivity of the different methoxy groups is influenced by their position on the pyridine ring and the electronic effects of the other substituents. Generally, methoxy groups at the 2- and 6-positions of the pyridine ring are susceptible to nucleophilic attack, which can lead to demethylation. The choice of demethylating agent and reaction conditions is crucial for achieving selectivity. Common reagents for demethylation include strong acids like HBr, Lewis acids such as BBr₃, and nucleophilic reagents like lithium iodide.

Triflation Reactions Involving Methoxy Groups

Triflation reactions are pivotal in organic synthesis for converting hydroxyl groups or enolizable ketones into triflates, which are excellent leaving groups. In the context of this compound, while direct triflation of a methoxy group is not a standard procedure, the interaction of the pyridine scaffold with trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride, Tf₂O) is a significant pathway for activation. tcichemicals.com

The lone pair of electrons on the pyridine nitrogen can attack the electrophilic sulfur atom of triflic anhydride. tcichemicals.com This activation process forms a highly reactive N-triflylpyridinium salt. The formation of this intermediate dramatically increases the electrophilicity of the pyridine ring, rendering it susceptible to nucleophilic attack. This activation is particularly useful for subsequent functionalization reactions. For instance, the activation of pyridine N-oxides with triflic anhydride facilitates various transformations, including decarboxylation and the generation of radical species for perfluoroalkylation. nih.gov

Another relevant transformation is the conversion of a ketone to a vinyl triflate, which can be accomplished using triflic anhydride and a base like pyridine. orgsyn.org Although this compound does not possess a ketone, this reactivity highlights the role of pyridine derivatives in facilitating triflation reactions. The general method for converting alcohols to triflates also often employs triflic anhydride in the presence of a pyridine base. commonorganicchemistry.com

Table 1: General Triflation-Related Reactions

| Reactant Type | Reagent | Product Type | Significance |

|---|---|---|---|

| Pyridine | Triflic Anhydride (Tf₂O) | N-Triflylpyridinium Salt | Activates the pyridine ring for nucleophilic attack. tcichemicals.com |

| Ketone | Tf₂O, Pyridine | Vinyl Triflate | Creates a versatile intermediate for cross-coupling reactions. orgsyn.org |

| Alcohol | Tf₂O, Pyridine | Alkyl Triflate | Forms an excellent leaving group for substitution or elimination. commonorganicchemistry.com |

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The electronic nature of the this compound ring is complex. The pyridine nitrogen is inherently electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution (EAS). pearson.com However, the three methoxy groups are strong electron-donating groups, which activate the ring and direct electrophiles to ortho and para positions. This opposing electronic influence governs the regioselectivity of substitution reactions.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. acs.orgbaranlab.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. Methoxy groups are effective DMGs.

For this compound, the C4 position is the most likely site for directed metalation. This position is ortho to the C5-methoxy group and is the only available proton on the ring. The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures is typical for such transformations to prevent side reactions. uwindsor.caznaturforsch.com Once the lithiated intermediate is formed, it can be quenched with a wide variety of electrophiles (E+), allowing for the introduction of new functional groups at the C4 position.

Alternatively, metal-halogen exchange at the C3-bromo position can occur, especially with alkyllithium reagents like n-butyllithium. znaturforsch.comharvard.edu The choice of base and reaction conditions (temperature, solvent) is crucial to control the regioselectivity between directed ortho-metalation and metal-halogen exchange. researchgate.net

Table 2: Potential Regioselective Functionalization Pathways

| Reaction Type | Reagent | Position of Functionalization | Directing Group | Resulting Intermediate |

|---|---|---|---|---|

| Directed ortho-Metalation | LDA or LiTMP | C4 | C5-Methoxy | 4-Lithio-3-bromo-2,5,6-trimethoxypyridine |

| Metal-Halogen Exchange | n-BuLi or i-PrMgX | C3 | Bromo | 3-Lithio- (or 3-Magnesio-)-2,5,6-trimethoxypyridine |

The Friedel-Crafts reaction is a classic method for C-C bond formation via electrophilic aromatic substitution. nih.gov However, it generally fails with pyridine because the nitrogen lone pair coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a highly deactivated pyridinium (B92312) salt. quora.comquora.com

Despite this general limitation, the presence of multiple strong electron-donating groups, such as the three methoxy groups in this compound, can sufficiently activate the pyridine ring to overcome the deactivating effect of the nitrogen. While specific examples for this exact substrate are scarce, Friedel-Crafts acylations have been successfully performed on other electron-rich heterocyclic systems like imidazo[1,2-a]pyridines. nih.gov In such cases, the reaction proceeds, albeit often requiring forcing conditions, to introduce an acyl group. For polyalkoxypyridines, any potential Friedel-Crafts reaction would be expected to occur at the most nucleophilic position, which, as in directed metalation, would likely be the C4 position. Another approach involves the activation of the pyridine as its N-oxide, which can then participate in Friedel-Crafts type reactions. nih.gov

Diversification of Halogen Handles in Pyridine Scaffolds

The bromine atom at the C3 position of this compound serves as a versatile "halogen handle" for a wide array of transformations, most notably in transition-metal-catalyzed cross-coupling reactions. researchgate.net

Metal-Halogen Exchange: As mentioned previously, the bromo group can undergo exchange with magnesium or lithium to generate Grignard or organolithium reagents, respectively. harvard.edu These organometallic intermediates can then react with various electrophiles. This two-step sequence allows for the introduction of alkyl, aryl, acyl, and other functional groups at the C3 position.

Cross-Coupling Reactions: The C-Br bond is an ideal site for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction pairs the bromopyridine with a boronic acid or boronic ester in the presence of a palladium catalyst and a base to form a C-C bond. wikipedia.orglibretexts.org This is one of the most widely used methods for constructing biaryl and heteroaryl structures. The reaction of 3-bromopyridine (B30812) derivatives with various boronic acids is well-documented. researchgate.netnih.govacs.org

Negishi Coupling: This involves the coupling of the bromopyridine with an organozinc reagent, also catalyzed by palladium. znaturforsch.com

Other Couplings: Other valuable cross-coupling reactions include the Stille coupling (with organostannanes), Hiyama coupling (with organosilanes), and Buchwald-Hartwig amination (for C-N bond formation).

These coupling reactions provide powerful and modular methods to diversify the pyridine scaffold, allowing for the synthesis of complex molecules with tailored properties.

Table 3: Diversification Reactions of the C3-Bromo Group

| Reaction Name | Coupling Partner | Catalyst/Reagents | Bond Formed |

|---|---|---|---|

| Metal-Halogen Exchange | n-BuLi or i-PrMgCl | - | C-Li or C-Mg |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd catalyst, Base | C-C |

| Negishi Coupling | R-ZnX | Pd catalyst | C-C |

| Buchwald-Hartwig Amination | R₂NH | Pd catalyst, Base | C-N |

| Carbonylative Coupling | CO, R-B(OH)₂ | Pd catalyst, Base | C-C(O) |

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the chemical environments of protons (¹H) and carbons (¹³C) within a molecule. For 3-bromo-2,5,6-trimethoxypyridine, NMR provides crucial information about the number and connectivity of atoms, as well as the electronic effects of the substituents on the pyridine (B92270) ring.

In a typical ¹H NMR spectrum of a substituted pyridine, the chemical shifts of the aromatic protons are influenced by the electronic nature of the substituents. For this compound, only one aromatic proton remains on the ring at the C-4 position. Its chemical shift would be expected in the aromatic region, influenced by the surrounding electron-donating methoxy (B1213986) groups and the electron-withdrawing bromine atom. The protons of the three methoxy groups would appear as distinct singlets in the upfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique electronic environment. The chemical shifts of the carbon atoms in the pyridine ring are diagnostic of the substitution pattern. The carbon attached to the bromine atom (C-3) would be expected to show a signal at a lower field compared to unsubstituted pyridine, while the carbons attached to the methoxy groups (C-2, C-5, and C-6) would be shifted to higher fields. The carbons of the methoxy groups themselves would appear in the typical range for sp³-hybridized carbons bonded to an oxygen atom.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 7.0 - 7.5 | Singlet |

| OCH₃ (C-2) | 3.8 - 4.0 | Singlet |

| OCH₃ (C-5) | 3.7 - 3.9 | Singlet |

| OCH₃ (C-6) | 3.9 - 4.1 | Singlet |

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155 - 165 |

| C-3 | 100 - 110 |

| C-4 | 115 - 125 |

| C-5 | 145 - 155 |

| C-6 | 150 - 160 |

| OCH₃ (C-2) | 55 - 60 |

| OCH₃ (C-5) | 54 - 59 |

| OCH₃ (C-6) | 56 - 61 |

Advanced NMR Techniques for Stereochemical and Regiochemical Analysis

To confirm the specific arrangement of substituents (regiochemistry) and to probe through-space interactions, advanced NMR techniques are employed. For this compound, techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignment of the H-4 proton to the C-4 carbon.

The HMBC experiment is particularly powerful for establishing connectivity across multiple bonds. It would show correlations between the methoxy protons and the carbon atoms of the pyridine ring to which they are attached, as well as to adjacent carbons. For example, the protons of the C-2 methoxy group would show a correlation to the C-2 carbon and potentially to the C-3 carbon. These correlations would definitively confirm the substitution pattern on the pyridine ring. Nuclear Overhauser Effect (NOE) spectroscopy could also be used to establish spatial proximity between the protons of the methoxy groups and the H-4 proton.

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. For this compound, the IR spectrum would exhibit characteristic absorption bands that are indicative of its functional groups.

Key expected vibrational modes include:

C-H stretching from the aromatic C-H bond and the methyl groups of the methoxy substituents, typically appearing in the range of 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

C=C and C=N stretching vibrations of the pyridine ring, which are expected in the 1600-1400 cm⁻¹ region.

C-O stretching from the methoxy groups, which would give rise to strong absorptions in the 1250-1000 cm⁻¹ range.

C-Br stretching , which is typically observed in the lower frequency region of the spectrum, usually below 700 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium to Strong |

| C=C/C=N Ring Stretch | 1600 - 1400 | Medium to Strong |

| C-O Stretch | 1250 - 1000 | Strong |

| C-Br Stretch | < 700 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, mass spectrometry would be used to determine the molecular weight and to gain insight into the structure through analysis of its fragmentation pattern.

Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, the molecular ion peak in the mass spectrum would appear as a characteristic doublet (M and M+2) with an intensity ratio of approximately 1:1. youtube.com This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule. youtube.com High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.

The fragmentation pattern would likely involve the loss of methyl groups from the methoxy substituents, as well as the loss of the bromine atom. The fragmentation of brominated flame retardants in synthetic polymers has been studied, providing insights into potential fragmentation pathways for brominated organic compounds. nih.govvtt.fi

Other Spectroscopic and Analytical Techniques Applied to Pyridine Derivatives

While NMR, IR, MS, and X-ray crystallography are the primary tools for the structural elucidation of a molecule like this compound, other techniques can provide valuable information, particularly for related materials.

Powder X-ray Diffraction (PXRD) can be used to analyze the crystallinity of a bulk sample and to identify different polymorphic forms. Studies on materials like pyridine hydrochloride have utilized XRD to characterize their crystalline nature. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can provide information about the elemental composition and chemical states of the atoms near the surface of a material. XPS has been used to study pyridine adsorbed on silver surfaces and to analyze the N(1s) and C(1s) core levels in pyridine itself. nih.govaps.org For functionalized materials incorporating pyridine moieties, XPS can confirm the presence and chemical environment of nitrogen. researchgate.net

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of a material. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS) , it allows for elemental analysis of specific regions of the sample. ri.seyoutube.com This combination is particularly useful for characterizing the composition and homogeneity of pyridine-based materials and composites. researchgate.netnih.govfrontiersin.org

Theoretical and Computational Investigations of Pyridine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the electronic properties and predicting the reactivity of molecules like 3-bromo-2,5,6-trimethoxypyridine.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) would be a suitable method to investigate the electronic structure of this compound. These calculations could provide insights into the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. For instance, the bromine atom and the methoxy (B1213986) groups would significantly influence the electron distribution within the pyridine (B92270) ring, affecting its reactivity.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations could be employed to explore the conformational landscape of this compound. The rotation around the C-O bonds of the three methoxy groups would be of particular interest. MD simulations would allow for the study of the flexibility of these groups and the identification of the most stable conformations in different environments (e.g., in a vacuum or in a specific solvent). This analysis would be vital for understanding how the molecule's shape influences its interactions with other molecules.

Prediction of Reaction Mechanisms and Transition States

Computational methods could be used to predict the mechanisms of reactions involving this compound. By calculating the energies of reactants, products, and potential transition states, researchers could map out the most favorable reaction pathways. For example, in a Suzuki coupling reaction, where the bromine atom is replaced, computational chemistry could help to elucidate the structure of the transition state and the activation energy for the reaction, providing insights into the reaction kinetics.

Ligand Conformation Effects on Coordination Chemistry

If this compound were to be used as a ligand in coordination chemistry, its conformational flexibility would play a critical role. The orientation of the methoxy groups could influence the steric hindrance around the coordinating nitrogen atom, thereby affecting the stability and geometry of the resulting metal complex. Computational studies could model the interaction of different conformers with a metal center to predict the most stable coordination geometry.

Applications As Advanced Synthetic Intermediates and Building Blocks

Precursor in the Synthesis of Complex Heterocycles and Natural Product Analogues

There is no documented use of 3-bromo-2,5,6-trimethoxypyridine as a precursor in the synthesis of complex heterocycles or natural product analogues in the reviewed scientific literature. The reactivity of the bromo and methoxy (B1213986) groups on the pyridine (B92270) ring would theoretically allow for various transformations, but no specific examples have been reported.

Role in Constructing Symmetrically and Unsymmetrically Substituted Pyridine Architectures

No studies have been found that detail the use of this compound in the construction of either symmetrically or unsymmetrically substituted pyridine architectures. The strategic placement of the bromo and three methoxy substituents could potentially offer routes to complex pyridine derivatives, but this potential has not been experimentally explored in published research.

Development of Organometallic Complexes Incorporating Polyalkoxypyridines

The development of organometallic complexes using this compound as a ligand has not been reported. While polyalkoxypyridines can act as ligands for various metals, no specific complexes involving this particular bromo-trimethoxy-substituted pyridine have been synthesized or characterized according to available data.

Utilization in Materials Science Applications (excluding specific material properties/performance)

There is no information available on the utilization of this compound in the field of materials science. The influence of its specific substitution pattern on material properties has not been investigated in any published research.

Catalytic Roles and Coordination Chemistry

3-Bromo-2,5,6-trimethoxypyridine as a Ligand in Metal Complex Catalysis

While substituted pyridines are extensively used as ligands in metal-catalyzed reactions, a detailed survey of the scientific literature reveals a lack of specific studies focusing on this compound in this role. The following subsections discuss the expected behavior of this compound based on the established chemistry of analogous pyridine (B92270) ligands.

There is currently no specific documentation in the scientific literature detailing the formation of transition metal complexes with this compound as a ligand. However, based on the general principles of coordination chemistry, the nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a potential Lewis base capable of coordinating to a variety of transition metals. The formation of such a complex would be influenced by the electronic and steric environment of the nitrogen atom, which is dictated by the substituents on the pyridine ring.

The catalytic activity of a metal complex is significantly influenced by the electronic and steric properties of its ligands. For pyridine-based ligands, the nature of the substituents on the ring can modulate the electron density at the nitrogen atom, thereby affecting the strength of the metal-ligand bond and the reactivity of the metal center.

In the case of this compound, the substituents would have competing effects. The three methoxy (B1213986) groups (-OCH₃) are strong electron-donating groups through resonance, which would increase the electron density on the pyridine ring and enhance the basicity of the nitrogen atom. In contrast, the bromine atom is an electron-withdrawing group through induction, which would decrease the electron density. The positioning of these groups is also critical. The methoxy groups at the 2- and 6-positions could also introduce significant steric hindrance around the nitrogen atom, potentially affecting its ability to coordinate to a metal center.

Generally, more basic pyridine ligands form more stable complexes, which can influence the catalytic cycle. For instance, in palladium-catalyzed cross-coupling reactions, the basicity of the pyridine ligand can impact the rate of reductive elimination, a key step in the catalytic cycle. The steric bulk of the ligand can also play a crucial role in promoting reductive elimination and stabilizing the active catalytic species.

The following table summarizes the general effects of electron-donating and electron-withdrawing groups on the properties of pyridine ligands and the potential catalytic activity of their metal complexes.

| Substituent Type | Effect on Pyridine Ring | Effect on Metal-Ligand Bond | Potential Impact on Catalytic Activity |

| Electron-Donating Groups (e.g., -OCH₃) | Increases electron density | Strengthens the σ-donor character of the ligand | Can enhance the stability of the complex; may increase the rate of oxidative addition in some catalytic cycles. |

| Electron-Withdrawing Groups (e.g., -Br) | Decreases electron density | Weakens the σ-donor character and enhances the π-acceptor character of the ligand | Can make the metal center more electrophilic, potentially increasing its reactivity towards nucleophiles. |

| Steric Hindrance (e.g., substituents at 2- and 6-positions) | Can hinder the approach of the metal to the nitrogen atom | Can lead to a more labile ligand, which may be beneficial for catalytic turnover. | Can influence the selectivity of the reaction and the stability of the catalytic species. |

Potential as an Organic Base or Additive in Chemical Transformations

There is no specific information in the available scientific literature on the use of this compound as an organic base or an additive in chemical transformations. The basicity of a pyridine derivative is determined by the availability of the lone pair of electrons on the nitrogen atom. As discussed previously, the three electron-donating methoxy groups would be expected to increase its basicity, while the electron-withdrawing bromine atom would decrease it. The net effect would determine its pKa value. Given the presence of multiple electron-donating groups, it is plausible that this compound could function as a mild to moderate organic base, similar to other substituted pyridines like 2,6-lutidine or collidine, which are often used as non-nucleophilic bases to scavenge protons in a variety of chemical reactions.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

The synthesis of highly substituted pyridines remains a significant area of chemical research. Current time information in Pasuruan, ID.acs.orgnih.gov Traditional methods often require harsh conditions and can lack regioselectivity. Future research into the synthesis of 3-bromo-2,5,6-trimethoxypyridine will likely focus on developing more efficient and versatile synthetic routes.

Current approaches to polysubstituted pyridines often involve the cyclization of linear precursors or the modification of an existing pyridine (B92270) ring. nih.gov For a molecule like this compound, novel synthetic strategies could involve:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer an atom-economical and efficient route to highly functionalized pyridines. rsc.org The development of an MCR that directly yields the 3-bromo-2,5,6-trimethoxy substitution pattern would be a significant advancement.

Transition Metal-Catalyzed Cross-Coupling Reactions: The use of palladium, rhodium, and other transition metals has revolutionized the synthesis of substituted aromatic compounds. nih.govnih.gov A potential route could involve the sequential, regioselective introduction of the bromo and methoxy (B1213986) groups onto a pre-existing pyridine or a precursor ring system. For instance, a di- or tri-halopyridine could be selectively functionalized with methoxy groups, followed by a final bromination step. The chemoselective synthesis of polysubstituted pyridines has been demonstrated by exploiting the differential reactivity of various leaving groups, such as halides and fluorosulfates, in sequential Suzuki reactions. nih.gov

C-H Activation/Functionalization: Direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis. rsc.org Research into the selective C-H methoxylation and bromination of a suitable pyridine precursor could provide a more direct and step-economical synthesis.

A key challenge in synthesizing this compound will be controlling the regioselectivity of the substitution reactions on the pyridine ring. The electronic effects of the existing substituents will play a crucial role in directing the position of incoming groups.

Development of Greener and More Sustainable Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on the synthesis of this compound will undoubtedly prioritize the development of more environmentally benign methods.

Key areas of focus for greener synthesis include:

Catalyst-Free Reactions: Exploring reactions that can proceed efficiently without the need for metal catalysts, which can be toxic and difficult to remove from the final product. researchgate.net

Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives like water, ionic liquids, or bio-based solvents. researchgate.net Polyethylene glycol (PEG-400) has been shown to be an effective and green solvent for the synthesis of some pyridine derivatives. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields, often under solvent-free conditions, leading to more energy-efficient processes. researchgate.netnih.gov This technique has been successfully applied to the synthesis of various substituted pyridines. researchgate.netacs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thus minimizing waste. Multicomponent reactions are particularly advantageous in this regard. rsc.org

Solvent- and Halide-Free Synthesis: A novel approach for the synthesis of pyridine-2-yl substituted ureas utilizes a solvent- and halide-free C-H functionalization of pyridine N-oxides, showcasing a highly atom-economical and green synthetic route. rsc.org

The following table summarizes some green chemistry approaches applicable to pyridine synthesis:

| Green Chemistry Approach | Description | Potential Advantage for this compound Synthesis |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions. | Faster reaction times, higher yields, and potential for solvent-free conditions. researchgate.netnih.govacs.org |

| Multicomponent Reactions | Combines three or more reactants in a single pot. | High atom economy, reduced waste, and simplified procedures. rsc.org |

| Use of Green Solvents | Employs environmentally friendly solvents like water or PEG. | Reduced environmental impact and potential for easier product isolation. researchgate.net |

| Catalyst-Free Reactions | Avoids the use of metal catalysts. | Eliminates catalyst toxicity and contamination of the final product. researchgate.net |

Investigation of Unexplored Reactivity Modes

The reactivity of the pyridine ring is heavily influenced by the nature and position of its substituents. The presence of a bromine atom and three electron-donating methoxy groups in this compound suggests a rich and largely unexplored reactivity profile.

Future research should focus on:

Cross-Coupling Reactions: The bromine atom at the 3-position provides a handle for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. chempanda.com These reactions would allow for the introduction of a wide range of functional groups at this position, leading to a diverse library of novel compounds.

Nucleophilic Aromatic Substitution (SNAr): While the electron-donating methoxy groups would generally deactivate the ring towards nucleophilic attack, the specific substitution pattern might allow for selective displacement of one or more methoxy groups under certain conditions. The reactivity of halopyridines in nucleophilic substitution reactions is well-established. researchgate.net

Directed Ortho-Metalation (DoM): The methoxy groups, particularly at the 2- and 6-positions, could potentially direct lithiation to the adjacent carbon atoms, enabling further functionalization at these positions.

Reactivity of the Methoxy Groups: The methoxy groups themselves could be subject to cleavage to form the corresponding hydroxypyridines, which could then be further functionalized.

The interplay between the electron-withdrawing bromine atom and the electron-donating methoxy groups will be a key factor in determining the regioselectivity of these reactions.

Applications in Advanced Functional Materials and Molecular Devices

Substituted pyridines are increasingly being explored for their potential in advanced functional materials and molecular devices due to their unique electronic and photophysical properties. nih.gov The specific substitution pattern of this compound makes it an intriguing candidate for such applications.

Potential areas for investigation include:

Organic Light-Emitting Diodes (OLEDs): Functionalized pyridines have been used as components of hole-transporting materials in OLEDs. The electronic properties of this compound could be tuned through derivatization at the bromo position to optimize its performance in such devices.

Corrosion Inhibitors: Pyridine derivatives have shown promise as corrosion inhibitors for mild steel. researchgate.net The presence of heteroatoms (N, O, Br) in this compound suggests it could effectively adsorb onto metal surfaces and provide a protective layer.

Molecular Wires and Switches: The pyridine ring can act as a component in molecular electronic devices. By incorporating this compound into larger conjugated systems, it may be possible to create molecules with interesting charge transport properties that could function as molecular wires or switches.

Sensors: The pyridine nitrogen and the oxygen atoms of the methoxy groups can act as binding sites for metal ions. Derivatization of the this compound scaffold could lead to the development of selective chemosensors for the detection of specific analytes.

The following table outlines potential applications and the relevant properties of this compound that make it a candidate for these applications:

| Potential Application | Relevant Properties of this compound |

| Organic Light-Emitting Diodes (OLEDs) | Tunable electronic properties through derivatization, potential for good charge transport. |

| Corrosion Inhibitors | Presence of heteroatoms (N, O, Br) for adsorption onto metal surfaces. researchgate.net |

| Molecular Electronics | Conjugated aromatic system, potential for incorporation into larger pi-systems. |

| Chemical Sensors | Lewis basic nitrogen and oxygen atoms for metal ion coordination. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.